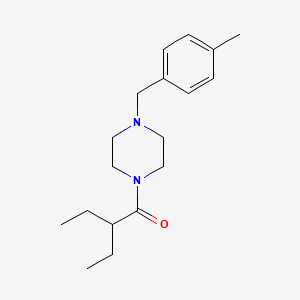![molecular formula C19H24N2O3 B4850617 (3-isopropoxyphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone](/img/structure/B4850617.png)
(3-isopropoxyphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone
Overview
Description
'(3-isopropoxyphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone' is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the piperidine class of compounds and is commonly referred to as IPP.
Mechanism of Action
The mechanism of action of IPP is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, it has been shown to enhance the activity of dopamine and serotonin, which are involved in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that IPP has a number of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, which are involved in the immune response. Additionally, it has been shown to increase the levels of certain neurotransmitters, which can improve mood and cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using IPP in lab experiments is its relatively low toxicity. Additionally, it has been shown to have a high degree of selectivity for certain neurotransmitter receptors, which can make it a useful tool for studying the function of these receptors. However, one limitation of using IPP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for research involving IPP. One area of interest is its potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, it may have potential as a treatment for depression and anxiety disorders. Further research is needed to fully understand the mechanism of action of IPP and to identify its potential therapeutic applications.
Scientific Research Applications
IPP has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use in treating Parkinson's disease, Alzheimer's disease, and depression.
properties
IUPAC Name |
[1-(1,2-oxazol-3-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14(2)24-18-7-3-5-15(11-18)19(22)16-6-4-9-21(12-16)13-17-8-10-23-20-17/h3,5,7-8,10-11,14,16H,4,6,9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQLDRXJQLQMCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isopropoxyphenyl)[1-(isoxazol-3-ylmethyl)piperidin-3-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1,3-benzodioxol-5-yl)-4-methyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B4850537.png)
![2,4,6-trimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide](/img/structure/B4850544.png)

![N~1~-(2-fluorophenyl)-N~2~-{[3-(trifluoromethyl)phenyl]sulfonyl}glycinamide](/img/structure/B4850570.png)
![N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4850584.png)
![isopropyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B4850591.png)

![2-(butylthio)-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4850598.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4850604.png)
![5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4850612.png)
![2-{1-[(4-isopropylphenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4850621.png)
![4-methyl-3-[(methylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide](/img/structure/B4850623.png)
![6-ethyl-N-(3-methoxyphenyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4850630.png)
![6,6-dimethyl-2-[(4-nitrobenzyl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4850633.png)